1-{2-[(3,4-Dimethoxyphenyl)methyl]-4-methyl-1,3-thiazol-5-yl}ethan-1-one
Overview
Description
1-{2-[(3,4-Dimethoxyphenyl)methyl]-4-methyl-1,3-thiazol-5-yl}ethan-1-one is a useful research compound. Its molecular formula is C15H17NO3S and its molecular weight is 291.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Photophysical Properties and Chemosensor Applications
- The compound related to the title molecule has been synthesized and studied for its photophysical properties. It demonstrated positive solvatochromism and has been used as a fluorescent chemosensor for the selective detection of Fe3+ metal ions in solution. This application is significant for environmental monitoring and analytical chemistry (Salman A. Khan, 2020).
Theoretical Studies and Hydrogen Bond Analysis
- Another study focused on the theoretical analysis of intramolecular hydrogen bonds in thiazole derivatives. The research highlighted the significance of these bonds in influencing the physicochemical properties of thiazole compounds, which can impact their behavior in various chemical and biological contexts (M. Castro et al., 2007).
Antimicrobial Activity
- Thiazole derivatives have been investigated for their antimicrobial properties. The synthesis and structural characterization of these compounds provide valuable insights into their potential as antimicrobial agents, which can be crucial for developing new therapeutic agents (Yahya Nural et al., 2018).
Corrosion Inhibition
- Thiazole and thiadiazole derivatives have shown effectiveness as corrosion inhibitors for steel in acidic solutions. This application is particularly relevant in industrial settings, where corrosion can lead to significant material and financial losses (M. Yadav et al., 2015).
Quantum Chemical and Molecular Dynamics Studies
- Detailed quantum chemical and molecular dynamics simulations have been performed on thiazole and thiadiazole derivatives to predict their corrosion inhibition performances on iron. This research combines theoretical and experimental approaches to understand the mechanism of action of these inhibitors and optimize their performance (S. Kaya et al., 2016).
Mechanism of Action
Target of action
Indole and thiazole derivatives are known to interact with a variety of biological targets. For instance, indole derivatives have been found to bind with high affinity to multiple receptors . Thiazole derivatives also have diverse biological activities .
Biochemical pathways
Indole and thiazole derivatives can affect various biochemical pathways. For example, indole derivatives have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Properties
IUPAC Name |
1-[2-[(3,4-dimethoxyphenyl)methyl]-4-methyl-1,3-thiazol-5-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c1-9-15(10(2)17)20-14(16-9)8-11-5-6-12(18-3)13(7-11)19-4/h5-7H,8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOWOBZQEDRBXAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)CC2=CC(=C(C=C2)OC)OC)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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